molecular formula C19H15F3N2O3 B7744981 Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7744981
M. Wt: 376.3 g/mol
InChI Key: AGFGSSCWBKHSCI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-based derivative characterized by a trifluoromethyl group at position 8, a 4-hydroxyphenylamino substituent at position 4, and an ethyl carboxylate moiety at position 3.

Properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-18(26)14-10-23-17-13(4-3-5-15(17)19(20,21)22)16(14)24-11-6-8-12(25)9-7-11/h3-10,25H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFGSSCWBKHSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)O)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.

    Esterification: The carboxylic acid group on the quinoline core can be esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate, also known by its CAS number 23851-84-5, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across several fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

This compound has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in therapeutic applications.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlights the synthesis of quinoline derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anti-cancer drug.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific electronic or optical properties.

Table: Potential Metal Complexes

Metal IonComplex TypeApplication Area
Cu(II)CoordinationCatalysis
Zn(II)CoordinationPhotovoltaic devices
Ni(II)CoordinationSensors

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound can be evaluated for its degradation pathways and potential toxicity in aquatic systems.

Case Study: Environmental Toxicity

Research conducted by the OECD has assessed various fluorinated compounds for their ecotoxicological profiles. Preliminary findings suggest that compounds like this compound could pose risks to aquatic life due to their persistence and bioaccumulation potential.

Analytical Chemistry

This compound can also be utilized as a standard in analytical chemistry for developing methods to detect similar quinoline derivatives in complex mixtures. Its distinct spectral properties allow for effective identification using techniques such as HPLC and mass spectrometry.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The quinoline core can intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline-3-carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate 4-(4-hydroxyphenyl)amino, 8-CF₃, 3-COOEt C₁₉H₁₆F₃N₂O₃ (inferred) Potential hydrogen bonding via hydroxyl group; high lipophilicity from CF₃
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-CF₃ analogue 4-triazolylmethoxy, 8-CF₃, 3-COOEt C₂₃H₁₇Cl₂F₃N₄O₃ Click chemistry-derived triazole; dichlorobenzyl enhances steric bulk
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate 8-CF₃, 3-COOEt C₁₃H₁₀F₃NO₂ Simplified structure; lacks amino substituents, reducing polarity
Ethyl 4-[(4-chlorobenzyl)amino]-6-CF₃-3-carboxylate 4-(4-chlorobenzyl)amino, 6-CF₃, 3-COOEt C₂₀H₁₆ClF₃N₂O₂ Chlorobenzyl group may enhance hydrophobic interactions

Key Observations :

  • Substituent Position : The placement of the trifluoromethyl group at position 8 (vs. 6 or 7 in other analogues) may influence electronic effects and steric interactions with biological targets .
  • Amino vs. Alkoxy Groups: The 4-hydroxyphenylamino group in the target compound contrasts with triazolylmethoxy or chlorobenzylamino groups in analogues. This difference impacts solubility and hydrogen-bonding capacity .

Table 2: Comparative Properties

Property Target Compound Ethyl 8-CF₃-3-carboxylate Triazole-Dichlorobenzyl Analogue
Molecular Weight ~408.3 (estimated) 285.2 541.3
Lipophilicity (LogP) High (CF₃ and aromatic groups) Moderate Very high (dichlorobenzyl)
Synthetic Complexity Moderate (Pd catalysis) Low High (multi-step click chemistry)
Potential Applications Antimicrobial/anticancer (inferred) Intermediate for further derivatization Antifungal/antiviral (crystallography data suggests target engagement)

Notes:

  • The trifluoromethyl group universally enhances metabolic stability and membrane permeability across analogues .
  • The 4-hydroxyphenylamino group may confer antioxidant properties, absent in non-amino derivatives .

Commercial and Research Relevance

  • ), suggesting it remains a research-oriented molecule .
  • Research Focus: Triazole-containing derivatives () are prioritized in drug discovery due to their modular synthesis and proven bioactivity, whereas the target compound’s 4-hydroxyphenylamino group offers a unique pharmacophore for further exploration .

Biological Activity

Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound’s biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline scaffold, which is known for its diverse biological activities. Its structure is characterized by the following components:

  • Ethyl group : Contributes to lipophilicity.
  • Trifluoromethyl group : Enhances biological activity and metabolic stability.
  • 4-hydroxyphenylamino group : Potentially involved in hydrogen bonding interactions with biological targets.

The molecular formula is C13H10F3NO3C_{13}H_{10}F_3NO_3, with a molecular weight of approximately 293.22 g/mol .

Research indicates that quinoline derivatives, including this compound, may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which play roles in inflammation and cancer progression .
  • Antiproliferative Effects : Some studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
  • Antimicrobial Activity : The quinoline scaffold has been associated with antimicrobial properties, potentially through interference with microbial metabolic processes .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

A study focused on the antiproliferative effects of similar quinoline derivatives reported significant activity against various cancer cell lines. For instance, compounds were found to inhibit the growth of MCF-7 (breast cancer) and T47D cells with IC50 values ranging from 0.1 to 10 µM . The mechanism involved may include apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of quinoline derivatives. A related compound exhibited significant antibacterial activity against Gram-positive bacteria with MIC values below 10 µg/mL . This suggests that this compound may possess similar properties.

Study 1: Anticancer Evaluation

In vitro studies demonstrated that a derivative with a similar structure inhibited cell proliferation in human breast cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, revealing that the compound induced significant apoptosis at concentrations as low as 5 µM .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of quinoline derivatives, revealing that they could inhibit nitric oxide production in LPS-induced RAW 264.7 cells. The tested compounds showed IC50 values around 50 µM, indicating moderate potency in reducing inflammation .

Data Summary

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerMCF-75Apoptosis induction
AntimicrobialGram-positive bacteria<10Disruption of metabolic processes
Anti-inflammatoryRAW 264.7 cells~50Inhibition of nitric oxide production

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